2-Methoxy-2,4,4-trimethylpentane
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Overview
Description
2-Methoxy-2,4,4-trimethylpentane is an organic compound with the molecular formula C9H20OThis compound is a branched ether and is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-2,4,4-trimethylpentane can be synthesized through the etherification of diisobutylene with methanol. This reaction typically requires an acidic catalyst, such as sulfuric acid or an ion-exchange resin, and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the final product through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2,4,4-trimethylpentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols and ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions to form different ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of alcohols and ketones.
Reduction: Formation of alkanes.
Substitution: Formation of various ethers and esters.
Scientific Research Applications
2-Methoxy-2,4,4-trimethylpentane is utilized in several scientific research fields:
Chemistry: Used as a solvent in chromatography and as a reagent in organic synthesis.
Biology: Employed in the extraction of biological compounds.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Used as an oxygenate in gasoline to increase the octane number and reduce emissions
Mechanism of Action
The mechanism of action of 2-Methoxy-2,4,4-trimethylpentane involves its interaction with various molecular targets and pathways. As an ether, it can participate in hydrogen bonding and van der Waals interactions, influencing the solubility and reactivity of other compounds. Its branched structure also affects its physical properties, such as boiling point and viscosity .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane (Isooctane): An isomer of octane used as a standard in the octane rating scale.
Methyl tert-butyl ether (MTBE): Another ether used as a gasoline additive to increase octane and reduce emissions.
Uniqueness
2-Methoxy-2,4,4-trimethylpentane is unique due to its branched structure and the presence of a methoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful as a solvent and reagent in various chemical processes .
Properties
IUPAC Name |
2-methoxy-2,4,4-trimethylpentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-8(2,3)7-9(4,5)10-6/h7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZVAPMTXDXWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319426 |
Source
|
Record name | 2-Methoxy-2,4,4-trimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62108-41-2 |
Source
|
Record name | 2-Methoxy-2,4,4-trimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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